Product packaging for Benzo[a]phenazine 12-oxide(Cat. No.:CAS No. 18636-87-8)

Benzo[a]phenazine 12-oxide

Cat. No.: B093276
CAS No.: 18636-87-8
M. Wt: 246.26 g/mol
InChI Key: QOEUHFSHKLIUGS-UHFFFAOYSA-N
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Description

Significance of Phenazine (B1670421) Heterocycles in Contemporary Chemical and Biological Research

Phenazines are a large and important class of nitrogen-containing heterocyclic compounds. nih.govmdpi.combohrium.com Their core structure consists of a pyrazine (B50134) ring with two fused benzene (B151609) rings. nih.govmdpi.com Over 100 natural phenazine compounds have been isolated from various microorganisms, particularly bacteria like Pseudomonas and Streptomyces species, while over 6000 synthetic derivatives have been created and studied. nih.govmdpi.com

The significance of phenazine heterocycles in modern research stems from their diverse and potent biological activities. nih.govnih.govresearchgate.net These compounds are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, antifungal, anticancer, antiparasitic, and anti-inflammatory effects. nih.govresearchgate.netmdpi.com The biological action of phenazines is often attributed to their redox activity and their capacity to generate reactive oxygen species (ROS), which can induce cellular damage in target organisms. mdpi.combohrium.com

In the agricultural sector, phenazines have found practical application. For instance, phenazine-1-carboxylic acid (PCA) is the basis for a commercial biopesticide known as Shenqinmycin, which is utilized to control fungal diseases in various crops. nih.govacs.orgnih.gov In medicine, the synthetic phenazine derivative clofazimine (B1669197) is an established drug for treating leprosy. nih.govresearchgate.net Furthermore, several fused aryl phenazine derivatives, such as XR11576 and NC-190, have shown considerable anticancer activity and are subjects of clinical investigation. nih.govnih.gov The continuous discovery of new phenazine structures and their broad range of bioactivities ensures their position as a focal point in chemical and biological research. nih.govtandfonline.com

Table 1: Prominent Phenazine Derivatives and Their Significance

Compound Name Significance References
Phenazine-1-carboxylic acid (PCA) Developed as a commercial biopesticide ("Shenqinmycin") for controlling fungal diseases in crops. nih.govacs.org
Pyocyanin A well-studied virulence factor in Pseudomonas aeruginosa, known for its redox activity. mdpi.commdpi.com
Clofazimine A synthetic phenazine used as a clinical drug for the treatment of leprosy. nih.govresearchgate.net
Iodinin (B1496461) (Phenazine 5,10-dioxide) A naturally occurring phenazine di-N-oxide with antibiotic properties, studied for its potential as a hypoxia-activated prodrug. acs.orgrsc.org
NC-190 A benzo[a]phenazine (B1654389) derivative with demonstrated anticancer activity, induces topoisomerase-II-dependent DNA cleavage. mdpi.com

Overview of Benzo[a]phenazine Frameworks and their N-Oxide Functionalization in Academic Inquiry

Within the extensive family of phenazines, benzo[a]phenazine frameworks represent a specific subclass that has garnered significant academic attention, particularly in the field of medicinal chemistry. taylorandfrancis.comresearchgate.net These compounds are structural subunits in various natural products and have been a focus for the synthesis of new agents with potential therapeutic applications, especially as antitumor agents. taylorandfrancis.comnih.gov Some benzo[a]phenazine derivatives have been identified as dual inhibitors of topoisomerase I and II, crucial enzymes involved in DNA replication and transcription. rsc.org The chemical versatility of the benzo[a]phenazine skeleton allows for the fusion of other heterocyclic rings, a strategy employed to create novel molecular architectures with unique biological properties. researchgate.netnih.govtandfonline.com

The functionalization of phenazine structures with an N-oxide group is a key area of investigation. researchgate.net The N-oxide moiety (N⁺–O⁻) is highly polar and can significantly alter a molecule's properties, such as increasing water solubility and modulating biological activity. acs.orgnih.gov In medicinal chemistry, N-oxides are often explored as prodrugs. nih.gov Specifically, heteroaromatic N-oxides can be selectively reduced to the parent amine in the low-oxygen (hypoxic) environments characteristic of solid tumors, making them promising candidates for targeted cancer therapy. rsc.orgnih.gov

Naturally occurring phenazine di-N-oxides like iodinin and myxin (B609384) serve as important lead compounds. acs.orgnih.gov In the context of the benzo[a]phenazine framework, compounds such as Benzo[a]phenazine 12-oxide are subjects of academic inquiry. fluorochem.co.uk Research efforts include the synthesis of various amine-substituted benzo[a]phenazines to study their optical and acidochromic properties, as well as the development of novel synthetic protocols for creating diverse benzo[a]phenazine derivatives. tubitak.gov.tracs.org The study of N-oxidized benzo[a]phenazines combines the inherent biological potential of the core structure with the unique physicochemical and pharmacological advantages conferred by the N-oxide group. rsc.org

Table 2: Research Focus on Benzo[a]phenazine Derivatives

Derivative Class Research Focus References
Benzo[a]phenazin-5-ol Derivatives Used as key intermediates for the synthesis of fused heterocyclic systems like pyranophenazines and oxazinophenazines. taylorandfrancis.comnih.gov
Benzo[a]pyrano[2,3-c]phenazines Synthesized via multi-component reactions and investigated for their potential as dyes and for their biological activities. nih.govrsc.org
Amine-Substituted Benzo[a]phenazines Synthesis and investigation of their photophysical properties, including solvatochromism and acidochromism. acs.org
Benzo[a]phenazine N-Oxides Explored as potential hypoxia-activated prodrugs for targeted cancer therapy, building on the chemistry of compounds like tirapazamine. rsc.org
Benzo[a]furo[2,3-c]phenazines Developed using green chemistry principles and nanocatalysts, with potential applications in materials science. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O B093276 Benzo[a]phenazine 12-oxide CAS No. 18636-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-oxidobenzo[a]phenazin-12-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c19-18-15-8-4-3-7-13(15)17-14-10-9-11-5-1-2-6-12(11)16(14)18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEUHFSHKLIUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4[N+](=C32)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171884
Record name Benzo(a)phenazine 12-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18636-87-8
Record name Benzo(a)phenazine 12-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of Benzo a Phenazine 12 Oxide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of benzo[a]phenazine (B1654389) derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis and to ascertain the substitution patterns on the phenazine (B1670421) core.

In the ¹H NMR spectra of benzo[a]phenazine derivatives, the aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants provide valuable information about the electronic environment of each proton and their spatial relationships. For instance, in a study of 5,12-dihydrobenzo[b]phenazine, a related precursor, the aromatic protons were observed at δ 8.05 (s, 2H), 7.14 (m, 2H), 6.89 (m, 2H), 6.34 (m, 2H), 6.23 (s, 2H), and 6.16 (m, 2H) in DMSO-d₆. rsc.org For a 3-(p-tolyl)-3,4-dihydro-2H-benzo[a] tandfonline.comrsc.orgoxazino[5,6-c]phenazine derivative, proton signals were observed at δ 2.35 (d, J = 0.9 Hz, 3H), 4.82 (s, 2H), 5.64 (s, 2H), 6.80–6.86 (m, 2H), 7.14–7.20 (m, 2H), 7.39–7.48 (m, 2H), 7.49 (ddd, J = 7.5, 5.5, 3.6 Hz, 1H), 7.58–7.65 (m, 2H), 7.82–7.87 (m, 1H), 7.90–7.97 (m, 1H), and 7.95–8.02 (m, 1H) ppm in DMSO-d. tandfonline.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of neighboring atoms and functional groups. For a 3-phenyl-3,4-dihydro-2H-benzo[a] tandfonline.comrsc.orgoxazino[5,6-c]phenazine derivative, the ¹³C NMR spectrum in DMSO-d showed signals at δ 45.9, 81.6, 114.0, 114.5, 115.3, 123.3, 123.7, 124.2, 125.7, 125.7, 126.1, 126.4, 126.6, 127.4, 127.6, 127.8, 128.0, 128.1, 128.4, 132.0, 134.6, 137.6, 143.7, 144.9, and 149.8. tandfonline.com Studies on various substituted phenazines have established correlations between substituent effects and ¹³C chemical shifts, aiding in the assignment of complex spectra. acs.org

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d, δ ppm) Reference
5,12-dihydrobenzo[b]phenazine8.05 (s, 2H), 7.14 (m, 2H), 6.89 (m, 2H), 6.34 (m, 2H), 6.23 (s, 2H), 6.16 (m, 2H)Not Reported rsc.org
3-(p-tolyl)-3,4-dihydro-2H-benzo[a] tandfonline.comrsc.orgoxazino[5,6-c]phenazine2.35 (d, J = 0.9 Hz, 3H), 4.82 (s, 2H), 5.64 (s, 2H), 6.80–6.86 (m, 2H), 7.14–7.20 (m, 2H), 7.39–7.48 (m, 2H), 7.49 (ddd, J = 7.5, 5.5, 3.6 Hz, 1H), 7.58–7.65 (m, 2H), 7.82–7.87 (m, 1H), 7.90–7.97 (m, 1H), 7.95–8.02 (m, 1H)20.7, 46.1, 80.4, 115.0, 115.6, 123.3, 125.4, 127.0, 127.4, 127.6, 127.7, 128.8, 128.8, 129.2, 129.3, 129.7, 131.7, 134.8, 142.2, 142.9, 143.9, 144.0, 150.4 tandfonline.com
3-phenyl-3,4-dihydro-2H-benzo[a] tandfonline.comrsc.orgoxazino[5,6-c]phenazine4.61 (s, 1H), 4.71 (s, 1H), 5.66 (s, 2H), 7.18 (dd, J = 7.5, 1.6 Hz, 1H), 7.53–7.41 (m, 6H), 7.74 (dt, J = 7.3, 1.6 Hz, 1H), 7.86–7.77 (m, 2H), 8.20–8.14 (m, 1H)45.9, 81.6, 114.0, 114.5, 115.3, 123.3, 123.7, 124.2, 125.7, 125.7, 126.1, 126.4, 126.6, 127.4, 127.6, 127.8, 128.0, 128.1, 128.4, 132.0, 134.6, 137.6, 143.7, 144.9, 149.8 tandfonline.com

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is indispensable for confirming the molecular weight and elemental composition of newly synthesized benzo[a]phenazine 12-oxide derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which allows for the unambiguous determination of the molecular formula.

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. rsc.orgrsc.org The fragmentation patterns observed in the mass spectra offer additional structural information. Characteristic losses, such as those of CN, HCN, and C₂H₂, are typical for phenazine-type compounds. thieme-connect.de For example, in the mass spectrum of a 3-phenyl-3,4-dihydro-2H-benzo[a] tandfonline.comrsc.orgoxazino[5,6-c]phenazine derivative, the molecular ion peak (M⁺) was observed at m/z 413, corresponding to the calculated molecular weight. tandfonline.com For other derivatives, such as 1-(1h-indol-3-yl)-10-nitro-2-(p-tolyl)benzo[a]furo[2,3-c]phenazine, the molecular ion peak (M⁺) was observed at m/z 536. tandfonline.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

For instance, the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives has been reported, and the crystalline properties of the nanocatalyst used in the synthesis were evaluated using XRD. rsc.org The XRD pattern of copper oxide quantum dots, a component of the catalyst, showed peaks at 2θ = 32.58°, 35.5°, 38.7°, 48.7°, 53.4°, 58.3°, 61.5°, 66.2°, and 68.0°, which correspond to the (110), (-111), (111), (-202), (020), (202), (-113), (-311), and (220) planes of monoclinic CuO, respectively. rsc.orgnih.gov Such analyses, while not directly of the this compound itself, are indicative of the crystallographic studies performed on related systems and catalysts involved in their synthesis. tandfonline.comrsc.orgnih.gov

UV-Vis Spectroscopy and Photophysical Property Characterization (e.g., Acidochromism, Solvatochromism)

UV-Vis absorption spectroscopy is a fundamental tool for investigating the electronic transitions in this compound derivatives. The parent phenazine exhibits characteristic absorption bands in the UV and visible regions. thieme-connect.de The introduction of the benzo-fusion and the N-oxide group, as well as other substituents, significantly influences the position and intensity of these bands.

Benzo[a]phenazine derivatives often exhibit interesting photophysical phenomena such as acidochromism and solvatochromism. Acidochromism, the change in color upon a change in pH, has been reported for a number of benzo[a]phenazines. acs.org This property arises from the protonation or deprotonation of the nitrogen atoms in the phenazine ring, which alters the electronic structure and thus the absorption spectrum.

Solvatochromism, the change in color with the polarity of the solvent, is also a common feature. This effect is particularly pronounced in donor-acceptor type molecules where the polarity of the solvent can stabilize the charge-transfer excited state to different extents. For example, the UV-Vis spectra of some donor-acceptor compounds based on a benzo[a,c]phenazine acceptor were recorded in tetrahydrofuran (B95107) (THF) solution. nih.gov The parent acceptor, DPPZ, showed absorption peaks at 371 nm and 391 nm. nih.gov Upon substitution with a triphenylamine (B166846) (TPA) donor, a broadened absorption peak at 436 nm was observed, indicating a hybridized local and charge-transfer (HLCT) state. nih.gov

Luminescence and Phosphorescence Property Investigations

Many phenazine derivatives are known to be luminescent, exhibiting fluorescence and/or phosphorescence. The emission properties are highly dependent on the molecular structure, the nature of substituents, and the environment.

The fluorescence of benzo[a]phenazine derivatives has been a subject of interest for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. acs.org For example, donor-acceptor compounds based on a benzo[a,c]phenazine acceptor have been synthesized and their electroluminescence properties investigated. nih.gov A compound with a triphenylamine donor (TPA-DPPZ) exhibited a high photoluminescence quantum efficiency of 40.2% and was used in a non-doped OLED that achieved a maximum external quantum efficiency of 3.42%. nih.gov Another derivative with a phenoxazine (B87303) donor (PXZ-DPPZ) showed thermally activated delayed fluorescence (TADF) and was used in a doped OLED with a maximum external quantum efficiency of 9.35%. nih.gov

Phosphorescence has also been observed in some phenazine derivatives, particularly those containing heavy atoms or specific functional groups that promote intersystem crossing from the singlet excited state to the triplet state. mdpi.com The study of these emission properties provides valuable insights into the excited state dynamics of these molecules.

Theoretical and Computational Chemistry Studies on Benzo a Phenazine 12 Oxide

Quantum Chemical Calculations (e.g., DFT, UHF/PM3) for Electronic Structure Analysis

Quantum chemical calculations are powerful tools for investigating the electronic structure of molecules like benzo[a]phenazine (B1654389) 12-oxide. rsdjournal.orgskemman.isscispace.com Methods such as Density Functional Theory (DFT) and Unrestricted Hartree-Fock with Parametric Method 3 (UHF/PM3) have been employed to analyze various properties.

DFT calculations, for instance, are used to determine the molecular geometry, vibrational frequencies, and electronic transitions of related heterocyclic systems. scirp.orgmdpi.com These calculations provide insights into the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's electronic properties and reactivity. scirp.org

The PM3 method, a semi-empirical approach, has been utilized to calculate the ground-state and excited-state dipole moments of benzo[a]phenothiazine derivatives, which are structurally related to benzo[a]phenazine 12-oxide. nih.gov These calculations have revealed relationships between the electronic structure and biological activity. nih.gov

Investigation of Radical Generation and Spin Density Distribution

Studies on related benzo[a]phenothiazines have shown that these compounds can generate radicals under alkaline conditions. nih.gov Electron Spin Resonance (ESR) spectroscopy has been instrumental in detecting these radical species. nih.gov Computational methods, such as the Hückel Molecular Orbital (HMO) method, have been used to calculate the π-spin density distribution in these radicals. nih.gov

For phenothiazine (B1677639) radical cations, theoretical calculations have shown that the spin density is primarily located on the nitrogen and sulfur atoms. researchgate.net Upon deprotonation to form the phenothiazinyl radical, the spin density on the nitrogen atom increases. researchgate.net Similar computational analyses of this compound would be crucial to understand its potential for radical formation and the distribution of unpaired electron spin, which are key to its reactivity. acs.org

Computational Analysis of Dipole Moments and their Influence on Molecular Properties

The dipole moment of a molecule is a measure of the separation of positive and negative charges and significantly influences its physical and chemical properties. Computational methods are frequently used to calculate dipole moments. For instance, the PM3 method was used to investigate the ground-state (μg) and first excited-state (μe) dipole moments of benzo[a]phenothiazines. nih.gov

These studies found that biologically active compounds in this class exhibited a smaller ground-state dipole moment and a larger excited-state dipole moment. nih.gov The ratio of these dipole moments (μe/μg) was suggested as a potential parameter for estimating biological activity. nih.gov Similar computational analyses of this compound could provide valuable insights into its polarity and how it might interact with other molecules and biological systems.

Elucidation of Structure-Property Relationships through Computational Modeling

Computational modeling plays a vital role in establishing relationships between the molecular structure of a compound and its properties. nih.gov By systematically modifying the structure of a parent compound and calculating the resulting changes in electronic and other properties, researchers can develop structure-activity relationships (SAR) and structure-property relationships (SPR).

For example, in the study of benzo[a]phenothiazines, a clear relationship was established between the calculated dipole moments and the observed antitumor activity. nih.gov Similarly, the ability to generate radicals and the calculated spin density at the sulfur atom were correlated with the differentiation-inducing activity of these compounds. nih.gov For benzo[a]phenazine derivatives, computational studies have been used to understand how modifications to the molecular structure affect their excited state properties, which is crucial for their application in organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Molecular Docking Simulations in Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.netmdpi.complos.org This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. mdpi.com

Docking simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target protein. mdpi.complos.orgresearchgate.net For instance, molecular docking studies on benzo[a]phenazine-5-ol derivatives have identified compounds with high binding affinity to prostate cancer-related receptors. researchgate.net These simulations are often followed by molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex over time. mdpi.commdpi.complos.org

Structure Activity Relationship Sar Studies for Benzo a Phenazine 12 Oxide Analogues

Influence of Substituent Position and Nature on Biological Potency and Selectivity

The biological potency and selectivity of benzo[a]phenazine (B1654389) 12-oxide analogues are highly dependent on the type and position of substituents on the phenazine (B1670421) core. Research has shown that introducing specific functional groups can significantly enhance their desired biological effects, such as anticancer or antimicrobial activities.

For instance, the introduction of alkylamino side chains at the C-5 position of benzo[a]phenazine derivatives has been found to be important for their ability to inhibit topoisomerase I and II, enzymes critical for DNA replication and repair in cancer cells. rsc.org A study evaluating a series of these derivatives demonstrated that most compounds exhibited good antiproliferative activity against various cancer cell lines, including HeLa, A549, MCF-7, and HL-60, with IC50 values in the range of 1–10 μM. rsc.orgresearchgate.net Further SAR studies on 7-alkylamino substituted benzo[a]phenazine derivatives revealed that the presence of a dimethylamino group at the terminal end of the side chain at the N-7 position could improve both cytotoxicity and topoisomerase inhibitory activity. nih.gov

The nature of the substituent also plays a critical role. For example, in a series of benzo[a]pyrano[2,3-c]phenazine derivatives, a compound featuring a cyano (CN) and a p-dimethylamino phenyl group on the γ-pyran ring showed the highest growth inhibitory activity against the HepG2 cancer cell line, with an IC50 value of 6.71 µM. researchgate.net This was found to be more potent than the positive control, Hydroxycamptothecine. researchgate.net

Furthermore, halogenation of the phenazine ring has been explored to enhance biological activity. Halogenated phenazine derivatives have shown notable antibacterial activity, which is attributed to mechanisms like membrane disruption and the production of reactive oxygen species (ROS). nih.gov Specifically, 6-substituted halogenated phenazines demonstrated enhanced biofilm eradication capabilities. nih.gov In the context of phenazine 5,10-dioxides, 7,8-dihalogenated and 7,8-dimethylated analogues of 1-hydroxyphenazine (B607933) 5,10-dioxide displayed increased cytotoxic potency in MOLM-13 human AML cells. rsc.org However, the dihalogenated compounds also exhibited high toxicity towards non-cancerous cardiomyoblast H9c2 cells, highlighting the importance of substituent choice in achieving selective toxicity. rsc.orgresearchgate.net

The table below summarizes the influence of various substituents on the biological activity of benzo[a]phenazine analogues.

Compound Series Substituent & Position Effect on Biological Activity Cell Lines/Targets Reference
Benzo[a]phenazine DerivativesAlkylamino side chain at C-5Good antiproliferative activity, Topo I & II inhibitionHeLa, A549, MCF-7, HL-60 rsc.orgresearchgate.net
7-Alkylamino Benzo[a]phenazine DerivativesDimethylamino terminal at N-7Improved cytotoxicity and Topo I/II inhibitory activityHL-60 nih.gov
Benzo[a]pyrano[2,3-c]phenazine DerivativesCN and p-dimethylamino phenyl on γ-pyran ringHighest growth inhibitory activityHepG2 researchgate.net
Halogenated PhenazinesHalogen at C-6Enhanced biofilm eradicationMethicillin-resistant Staphylococcus aureus, etc. nih.gov
1-Hydroxyphenazine 5,10-dioxide Analogues7,8-dihalogenationIncreased cytotoxic potency (but also toxicity to normal cells)MOLM-13, H9c2 rsc.orgresearchgate.net
1-Hydroxyphenazine 5,10-dioxide Analogues7,8-dimethylationIncreased cytotoxic potency with less effect on normal cellsMOLM-13 rsc.org

Role of the N-Oxide Functionality in Bioreductive Pathways and Biological Response

The N-oxide functionality is a key feature of many biologically active phenazine derivatives, acting as a bioreductive moiety. nih.gov These compounds can function as prodrugs that are selectively activated under hypoxic conditions, which are characteristic of solid tumors. nih.govacs.org This selective activation is a cornerstone of their potential as targeted cancer therapies.

The bioreductive activation process involves the enzymatic reduction of the N-oxide group. smolecule.com In an oxygen-poor (hypoxic) environment, the N-oxide is reduced, often through a one-electron transfer, to form a radical intermediate. acs.orgsmolecule.com This radical can then undergo further reactions to produce cytotoxic species that damage cellular components, particularly DNA. nih.govacs.org Under normal oxygen levels (normoxia), this radical intermediate is rapidly re-oxidized back to the parent N-oxide, preventing the formation of the toxic species and thus protecting healthy tissues. smolecule.com

Enzymes such as NADPH:cytochrome P450 reductase are primary players in the one-electron reduction of benzo[a]phenazine 12-oxide. smolecule.com The resulting radical anion can lead to the formation of damaging hydroxyl radicals (•OH), which induce DNA strand breaks and apoptosis. nih.govsmolecule.com The level of N-oxide functionality has been shown to be essential for cytotoxicity. researchgate.net For example, studies on phenazine 5,10-dioxides have demonstrated that these compounds act as bioreductive agents, producing •OH radicals in simulated hypoxic conditions, leading to oxidative DNA damage. nih.gov

The selective cytotoxicity of these compounds is often quantified by the hypoxic cytotoxicity ratio (HC ratio), which compares the drug's potency under normoxic versus hypoxic conditions. smolecule.com A high HC ratio indicates a high degree of selectivity for hypoxic cells. Several phenazine N-oxides, including some benzo[a]phenazine 7,12-dioxides, have been identified as selective hypoxic cytotoxins. nih.govnih.gov

The table below details the role of the N-oxide functionality in the biological response of phenazine analogues.

Compound Type Key Feature Mechanism of Action Biological Outcome Reference
This compoundN-oxide groupBioreductive activation under hypoxia by enzymes like NADPH:cytochrome P450 reductase.Formation of a radical intermediate that generates hydroxyl radicals, causing DNA damage and apoptosis. nih.govsmolecule.com
Phenazine 5,10-dioxidesDi-N-oxideSelective bioreduction in hypoxic conditions.Production of cytotoxic species that damage DNA. nih.govnih.gov
Tirapazamine (a benzotriazine di-N-oxide)Di-N-oxideOne-electron reduction to an oxygen-sensitive radical.Selective killing of hypoxic cells. acs.orgbohrium.com
Myxin (B609384) (a phenazine di-N-oxide)Di-N-oxideBioreductively activated, radical-mediated DNA strand cleavage.Cytotoxicity under both aerobic and anaerobic conditions. acs.org

Stereochemical Considerations and Enantiospecificity in Bioactivity

Stereochemistry can play a significant role in the biological activity of chiral molecules. While the parent this compound is achiral, the synthesis of derivatives can introduce chiral centers, leading to enantiomers that may exhibit different biological activities.

The synthesis of enantioselectively pure compounds is a key area of research in medicinal chemistry. For example, methods have been developed for the enantioselective synthesis of tetrahydropyran-fused benzo[a]phenazines. researchgate.net Such stereoselective syntheses are crucial for investigating the enantiospecificity of their biological actions.

Axial chirality has also been explored in the context of bisbenzo[a]phenazines. nih.gov These molecules, which lack a stereogenic carbon atom, are chiral due to hindered rotation around a single bond. The synthesis of axially chiral bisbenzo[a]phenazines has been achieved, and these compounds have shown interesting properties such as solvatochromism and mechanochromism. nih.gov While the direct enantiospecificity of their biological activity is still under investigation, the ability to synthesize enantiomerically pure forms opens the door to such studies.

A one-pot domino reaction has been reported for the synthesis of highly functionalized benzo[a]phenazinone fused chromene/bicyclic scaffolds, which results in the formation of three stereogenic centers in a highly stereoselective manner. rsc.org The specific stereochemistry of the products was confirmed by X-ray crystallographic analysis. rsc.org This highlights the potential for creating structurally complex and stereochemically defined benzo[a]phenazine analogues.

Although detailed studies on the enantiospecificity of this compound analogues are not extensively reported in the provided search results, the development of synthetic methods to produce enantiomerically pure derivatives is a critical first step. researchgate.netnih.govrsc.org These advances will enable future investigations into how the three-dimensional arrangement of atoms in these molecules affects their interaction with biological targets.

Correlation between Electronic Properties and Biological Mechanisms through SAR Analysis

The electronic properties of this compound analogues are intrinsically linked to their biological mechanisms of action. SAR and quantitative structure-activity relationship (QSAR) studies have been employed to understand and predict how the electronic nature of these compounds influences their activity. nih.govresearchgate.net

The bioreductive activation of N-oxides is a key example of the importance of electronic properties. The ease with which the N-oxide group accepts an electron is directly related to the electron affinity of the molecule. Substituents that are electron-withdrawing can increase the reduction potential of the N-oxide, making it more readily reduced and potentially more potent as a bioreductive prodrug. Conversely, electron-donating groups may decrease the reduction potential.

QSAR studies on phenazine dioxides have established a correlation between electronic and lipophilic descriptors and their cytotoxic effects under both oxic and hypoxic conditions. researchgate.net For a series of phenazine 5,10-dioxide derivatives, the anti-T. cruzi activity was found to be related to the electronic descriptor sigma(p)(−), which is a measure of the electronic effect of a substituent. researchgate.net

The reactivity of aromatic N-oxides in enzymatic reactions, which is a key step in their biological action, has been shown to not always correlate directly with their single-electron reduction potential. mdpi.com For instance, the reactivity of a series of aromatic N-oxides with the enzyme NAD(P)H:quinone oxidoreductase (NQO1) did not correlate with their efficacy in redox cycling, suggesting a more complex relationship between electronic structure and enzymatic activity. mdpi.combohrium.com However, a multiparameter regression analysis did show that the cytotoxicity of these compounds increases with their reactivity towards both single-electron reducing enzymes (like P-450R) and NQO1. mdpi.combohrium.com

Furthermore, the ability of phenazine derivatives to interact with DNA is also influenced by their electronic properties. The planar aromatic system of the phenazine core allows for intercalation between DNA base pairs, a process that is sensitive to the electronic distribution and steric factors of the molecule. rsc.org

The table below outlines the correlation between electronic properties and biological mechanisms for benzo[a]phenazine analogues.

Biological Mechanism Influential Electronic Property Effect of Property Analytical Approach Reference
Bioreductive ActivationElectron affinity of the N-oxideElectron-withdrawing groups can increase reduction potential and potency.SAR, QSAR researchgate.net
CytotoxicityElectronic and lipophilic parametersCorrelate with survival fraction in oxia and hypoxia.2D-QSAR researchgate.net
Anti-T. cruzi ActivitySubstituent electronic descriptor (sigma(p)(−))Related to the cytotoxic activity against the protozoan.QSAR researchgate.net
Enzymatic Reduction (NQO1)Not solely single-electron reduction potentialCytotoxicity increases with reactivity towards NQO1 and single-electron reducing enzymes.Multiparameter regression analysis mdpi.combohrium.com
DNA IntercalationPlanar aromatic system and electronic distributionAffects the ability to bind to DNA.Spectroscopic and viscometric studies rsc.orgmdpi.com

Applications in Materials Science and Emerging Technologies

Utilization in Organic Light Emitting Diodes (OLEDs) and Fluorescent Materials

There is no specific information available in the reviewed literature regarding the utilization of Benzo[a]phenazine (B1654389) 12-oxide in Organic Light Emitting Diodes (OLEDs) or as a primary fluorescent material. Research in this area has predominantly focused on other derivatives of benzo[a,c]phenazine.

No studies were found that specifically investigate the modulation of the excited-state properties of Benzo[a]phenazine 12-oxide for optoelectronic performance. However, extensive research has been conducted on donor-acceptor compounds based on the benzo[a,c]phenazine (DPPZ) acceptor. nih.govfrontiersin.orgresearchgate.net These studies have explored how modifying the donor and acceptor components can influence the excited states, such as achieving hybridized local and charge-transfer (HLCT) states or thermally activated delayed fluorescence (TADF), which are crucial for high-performance OLEDs. nih.govfrontiersin.orgresearchgate.net For instance, attaching different donor moieties to the DPPZ core allows for the tuning of photoluminescence quantum yields and the transition between different types of excited states. researchgate.net

Due to the lack of research on its use in OLEDs, there are no available data on the electroluminescence performance characteristics of this compound. In contrast, derivatives of benzo[a,c]phenazine have been successfully incorporated into OLED devices, demonstrating a range of performances. For example, a non-doped OLED using a TPA-DPPZ emitter achieved a maximum external quantum efficiency (EQE) of 3.42%, while a doped OLED with PXZ-DPPZ reached an EQE of 9.35%. nih.govresearchgate.net Another study on fluorinated dibenzo[a,c]-phenazine-based TADF emitters reported EQEmax values from 2.1% to 21.8%, depending on the specific donor units attached to the phenazine (B1670421) core. st-andrews.ac.uk

Development as Spectroscopic Probes in Molecular and Biological Systems

There is no specific mention in the reviewed literature of this compound being developed or used as a spectroscopic probe in molecular or biological systems. The application of phenazine derivatives as fluorescent probes has been explored, but not for this specific compound. researchgate.net For instance, the interactions of the parent compound, benzo[a]phenazine, with serum albumins have been studied using spectroscopic techniques, revealing photo-induced electron transfer processes. researchgate.net Additionally, other phenazine derivatives have been investigated for their fluorescent properties, which could be harnessed for sensing and imaging applications. mdpi.com

Future Research Trajectories and Translational Prospects

Rational Design and Synthesis of Next-Generation Benzo[a]phenazine (B1654389) 12-oxide Based Therapeutic Candidates

Future efforts in the medicinal chemistry of Benzo[a]phenazine 12-oxide will likely focus on the rational design and synthesis of new analogues with enhanced therapeutic indices. Structure-activity relationship (SAR) studies will be pivotal in guiding the modification of the core structure to optimize biological activity and selectivity. For instance, the synthesis and evaluation of a series of benzo[a]pyrano[2,3-c]phenazine derivatives have demonstrated that substitutions on the C ring can significantly influence their antitumor activity. nih.gov One of the most active compounds from this series, featuring cyano and p-dimethylamino phenyl substituents, exhibited potent growth inhibitory activity against the HepG2 cell line, suggesting that targeted modifications can lead to improved efficacy. nih.gov

The design of next-generation candidates will also draw inspiration from the broader class of phenazine (B1670421) N-oxides, which are known to act as hypoxia-activated prodrugs. nih.govnih.gov This property is particularly advantageous for targeting solid tumors, which are often characterized by hypoxic microenvironments. The N-oxide moiety, in many cases, is critical for the molecule's biomedical applications, as it can influence water solubility, membrane permeability, and redox reactivity. nih.gov Future synthetic strategies will likely explore the introduction of diverse functional groups to the benzo[a]phenazine core to modulate these properties and enhance target specificity. The aim will be to create a library of compounds with a range of electronic and steric properties to probe their interactions with biological targets.

Comprehensive Preclinical and Advanced Clinical Development Studies

A critical next step in translating this compound-based compounds from the laboratory to the clinic is the initiation of comprehensive preclinical and advanced clinical development studies. While specific preclinical data for this compound is not extensively documented, studies on closely related structures provide a roadmap for future investigations. For example, benzo[a]phenazine 7,12-dioxides have been investigated as selective hypoxic cytotoxins. nih.gov Preclinical evaluation of these compounds involved clonogenic survival assays under both aerobic and anaerobic conditions, as well as antiproliferative studies on cancer cell lines such as Caco-2. nih.gov

Future preclinical studies on this compound derivatives should include a battery of in vitro and in vivo assays to establish their pharmacokinetic and pharmacodynamic profiles. This will involve assessing their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their efficacy in relevant animal models of disease. The evaluation of their antitumor activity against a panel of human cancer cell lines, such as HCT116, MCF7, HepG2, and A549, will be essential to identify the most promising candidates for further development. nih.gov Following successful preclinical evaluation, the most promising compounds would need to progress to phase I, II, and III clinical trials to assess their safety and efficacy in humans.

Unraveling Novel Mechanistic Insights and Target Identification

A deeper understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. The N-oxide functionality is known to play a significant role in the bioactivity of many heterocyclic compounds, often through redox-mediated mechanisms. nih.gov Under hypoxic conditions, the N-oxide groups can be enzymatically reduced, leading to the formation of cytotoxic species, including reactive oxygen species (ROS). nih.gov Several modes of action have been described for phenazine N-oxides, including DNA intercalation and the inhibition of topoisomerases. nih.gov

Future research should aim to identify the specific cellular targets of this compound and its derivatives. Studies on benzo[a]phenazine 7,12-dioxides have pointed towards DNA interaction and the induction of DNA damage as a potential mode of action. nih.gov Further investigations could employ techniques such as molecular docking to predict binding interactions with biological macromolecules. For instance, docking studies with new phenylpiperazine derivatives of 1,2-benzothiazine have been used to investigate their binding to the DNA-topoisomerase II complex. mdpi.com Elucidating the precise mechanism of action will not only support the therapeutic development of these compounds but may also uncover novel biological pathways and targets.

Advancement of Green and Sustainable Synthetic Methodologies

The chemical synthesis of this compound and its derivatives has traditionally relied on methods like the Wohl-Aue reaction. rsc.org However, there is a growing emphasis on the development of green and sustainable synthetic methodologies in chemical manufacturing to minimize environmental impact. Future research will likely focus on advancing these eco-friendly approaches.

Recent studies have demonstrated the successful application of green chemistry principles to the synthesis of benzo[a]phenazine derivatives. These methods include the use of microwave irradiation, which can significantly reduce reaction times and energy consumption. benthamdirect.com Furthermore, the development of recyclable heterogeneous catalysts, such as TiO2-SO3H, offers a cost-effective and environmentally benign alternative to traditional catalysts. benthamdirect.com One-pot, multi-component reactions are also gaining traction as they increase efficiency by combining several synthetic steps into a single operation, thereby reducing solvent usage and waste generation. nih.gov The use of nanocatalysts, such as copper oxide quantum dot-modified core-shell magnetic mesoporous silica (B1680970) nanoparticles, represents another promising avenue for the green synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives. nih.gov These catalysts can be easily recovered and reused, further enhancing the sustainability of the synthetic process.

Green Synthesis ApproachCatalyst/ConditionKey Advantages
Microwave-assisted synthesisTiO2-SO3HRapid, efficient, solvent-free
NanocatalysisM-MSNs/CuO(QDs)High yield, catalyst reusability
Multi-component domino reactionsVariousHigh atom economy, reduced waste

Expansion of Applications in Functional Materials and Biosensing Technologies

Beyond their therapeutic potential, the unique photophysical properties of benzo[a]phenazine derivatives make them attractive candidates for applications in functional materials and biosensing technologies. Phenazine-based compounds are known for their fluorescent properties and have been explored as emitters for organic light-emitting diodes (OLEDs). nih.gov The development of efficient red delayed fluorescence molecules based on a dibenzo[a,c]phenazine (B1222753) acceptor highlights the potential of this class of compounds in high-performance OLEDs. the-innovation.org

In the realm of biosensing, phenazine derivatives have been utilized as fluorescent probes for the detection of biologically important species. For example, a phenazine-embedded copper(II) complex has been developed as a fluorescent probe for the detection of nitric oxide (NO) and nitroxyl (B88944) (HNO). acs.org Similarly, near-infrared (NIR) fluorescent probes based on phenazine have been designed for the detection and imaging of endogenous hydrogen peroxide (H2O2) and superoxide (B77818) anions in living cells. rsc.orgnih.gov The ability to functionalize the benzo[a]phenazine core allows for the fine-tuning of its electronic and optical properties, paving the way for the development of novel sensors with high sensitivity and selectivity for a wide range of analytes. Future research is expected to further exploit these properties to create advanced functional materials for applications in electronics, photonics, and biomedical diagnostics.

Application AreaSpecific UseKey Feature
Organic ElectronicsEmitters in OLEDsDelayed fluorescence
BiosensingFluorescent probesDetection of ROS/RNS
BioimagingCell imagingNear-infrared emission

Q & A

Q. How to design phenazine-based sensors for environmental pollutant detection?

  • Methodological Answer : Functionalize phenazine cores with thiol or amine groups for selective metal ion binding (e.g., Hg²⁺, Pb²⁺). Use fluorescence quenching studies (e.g., Stern-Volmer plots) to quantify detection limits. For benzo[a]pyrene detection in soil, pair phenazine probes with solid-phase extraction (SPE) for pre-concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.